molecular formula C16H13BrO4 B3004035 4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde CAS No. 721413-39-4

4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde

Cat. No. B3004035
CAS RN: 721413-39-4
M. Wt: 349.18
InChI Key: KCGQFXPYYISMIC-UHFFFAOYSA-N
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Description

4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzaldehyde derivatives and has been shown to possess a range of biochemical and physiological effects. In

Mechanism of Action

4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde exerts its therapeutic effects by modulating various signaling pathways in the cell. It has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression. This compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cancer progression, inflammation, and cell proliferation. This compound has also been shown to inhibit the activity of various enzymes involved in viral replication and bacterial growth.

Advantages and Limitations for Lab Experiments

4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to possess high bioavailability, making it a suitable compound for in vivo studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its safety profile has not been fully established. Further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde has shown promising results in preclinical studies, and further research is needed to determine its full therapeutic potential. Future studies should focus on optimizing the synthesis of this compound and determining its safety profile. Further studies are also needed to determine the optimal dosage and administration route for this compound. Additionally, this compound should be tested in clinical trials to determine its efficacy in treating various diseases, including cancer, viral infections, and bacterial infections.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to yield high purity and yield, making it a suitable compound for scientific research. This compound has been shown to possess anticancer, antiviral, and antibacterial properties and exerts its therapeutic effects by modulating various signaling pathways in the cell. Further research is needed to determine its full therapeutic potential and establish its safety profile.

Synthesis Methods

4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde can be synthesized through a multistep reaction process that involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate, followed by a Knoevenagel condensation reaction with 3-methoxybenzaldehyde. The resulting product is then subjected to a cyclization reaction to yield this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a suitable compound for scientific research.

Scientific Research Applications

4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess antiviral activity against herpes simplex virus and antibacterial activity against gram-positive bacteria.

properties

IUPAC Name

4-[2-(4-bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO4/c1-20-16-8-11(9-18)2-7-15(16)21-10-14(19)12-3-5-13(17)6-4-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGQFXPYYISMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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